(4,5-Dichloro-2-ethoxyphenyl)methanol
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Overview
Description
(4,5-Dichloro-2-ethoxyphenyl)methanol is an organic compound with the molecular formula C9H10Cl2O2 It is a derivative of phenol, characterized by the presence of two chlorine atoms and an ethoxy group attached to the benzene ring, along with a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-Dichloro-2-ethoxyphenyl)methanol typically involves a series of organic reactions. One common method includes the chlorination of 2-ethoxyphenol to introduce chlorine atoms at the 4 and 5 positions. This is followed by the reduction of the resulting dichloro compound to obtain the desired methanol derivative. The reaction conditions often involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and reducing agents like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the handling of chlorinating agents and reducing agents, which can be hazardous.
Chemical Reactions Analysis
Types of Reactions
(4,5-Dichloro-2-ethoxyphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms, yielding a simpler phenol derivative.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as aldehydes, carboxylic acids, and substituted phenols. These products can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Chemistry
In chemistry, (4,5-Dichloro-2-ethoxyphenyl)methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its derivatives can be used as probes or inhibitors in biochemical assays.
Medicine
In medicine, this compound and its derivatives may have therapeutic potential. Research is ongoing to explore their use as antimicrobial or anticancer agents, given their ability to interact with biological targets.
Industry
In the industrial sector, the compound can be used in the production of specialty chemicals, including dyes, fragrances, and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which (4,5-Dichloro-2-ethoxyphenyl)methanol exerts its effects involves interactions with specific molecular targets. The presence of chlorine atoms and the ethoxy group can influence the compound’s binding affinity to enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. For example, the compound may inhibit certain enzymes involved in metabolic processes, thereby altering cellular functions.
Comparison with Similar Compounds
Similar Compounds
(3,5-Dichloro-4-ethoxyphenyl)methanol: Similar in structure but with different positions of chlorine atoms.
(4,5-Dichloro-2-methoxyphenyl)methanol: Similar but with a methoxy group instead of an ethoxy group.
(4,5-Dichloro-2-ethoxyphenyl)ethanol: Similar but with an ethanol group instead of a methanol group.
Uniqueness
(4,5-Dichloro-2-ethoxyphenyl)methanol is unique due to the specific arrangement of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both chlorine atoms and an ethoxy group provides distinct properties that can be exploited in various applications, making it a valuable compound for research and industrial use.
Properties
Molecular Formula |
C9H10Cl2O2 |
---|---|
Molecular Weight |
221.08 g/mol |
IUPAC Name |
(4,5-dichloro-2-ethoxyphenyl)methanol |
InChI |
InChI=1S/C9H10Cl2O2/c1-2-13-9-4-8(11)7(10)3-6(9)5-12/h3-4,12H,2,5H2,1H3 |
InChI Key |
VJSZMWSEYHOBRH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1CO)Cl)Cl |
Origin of Product |
United States |
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